molecular formula C33H68N2S B14479241 N,N,N-Trioctyloctan-1-aminium thiocyanate CAS No. 66091-57-4

N,N,N-Trioctyloctan-1-aminium thiocyanate

Cat. No.: B14479241
CAS No.: 66091-57-4
M. Wt: 525.0 g/mol
InChI Key: LCTGYDJSPVEOIK-UHFFFAOYSA-M
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Description

N,N,N-Trioctyloctan-1-aminium thiocyanate is a quaternary ammonium salt in which the cation is a trioctylalkylammonium ion paired with the thiocyanate anion (SCN⁻). This compound is primarily valued in research for its role as a precursor or reagent in solvent extraction processes for separating and purifying metal ions from complex mixtures. The thiocyanate anion is a versatile, ambidentate ligand that can bind to a wide range of metal cations, forming complexes that are often highly soluble in organic solvents. When paired with a large, lipophilic ammonium cation like the trioctylalkylammonium ion, the resulting ion-pair complex can be efficiently transferred from an aqueous phase into an organic phase. This principle is fundamental to hydrometallurgy, nuclear fuel reprocessing, and the recovery of valuable or toxic metals from industrial waste streams. The extraction efficiency and selectivity can be finely tuned by manipulating the aqueous phase conditions, such as pH and the concentration of thiocyanate ions. This reagent is supplied strictly for research and laboratory use. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

66091-57-4

Molecular Formula

C33H68N2S

Molecular Weight

525.0 g/mol

IUPAC Name

tetraoctylazanium;thiocyanate

InChI

InChI=1S/C32H68N.CHNS/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1-3/h5-32H2,1-4H3;3H/q+1;/p-1

InChI Key

LCTGYDJSPVEOIK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.C(#N)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trioctyloctan-1-aminium thiocyanate typically involves the reaction of N,N,N-Trioctyloctan-1-aminium bromide with potassium thiocyanate in an organic solvent such as acetonitrile . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trioctyloctan-1-aminium thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

    Substitution Reactions: The major products include various substituted ammonium thiocyanates.

    Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions.

Scientific Research Applications

N,N,N-Trioctyloctan-1-aminium thiocyanate has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N,N,N-Trioctyloctan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and ion transport . It also interacts with specific molecular targets, such as enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Quaternary Ammonium Salts of Different Anions

Tetra-n-octylammonium bromide (CAS 14866-33-2) serves as a key structural analog, differing only in the anion (Br⁻ vs. SCN⁻). Key contrasts include:

  • Anion Size and Polarizability : Thiocyanate (SCN⁻) is larger and more polarizable than bromide (Br⁻), leading to differences in lattice energy and solubility. For example, thiocyanate salts often exhibit higher solubility in polar aprotic solvents compared to bromide analogs .
  • Coordination Potential: Unlike bromide, thiocyanate can act as a ligand in coordination chemistry via its N or S atoms, enabling applications in synthesizing metal-organic frameworks (MOFs) or polymers .
  • Thermal Stability : Bromide-based quaternary ammonium salts typically have higher thermal stability due to stronger ionic interactions, whereas thiocyanate salts may decompose at lower temperatures due to the labile SCN⁻ moiety .

Table 1: Properties of Quaternary Ammonium Salts

Compound Anion Molecular Weight (g/mol) Key Applications
N,N,N-Trioctyloctan-1-aminium SCN⁻ SCN⁻ ~532.9 (estimated) Ion exchange, coordination chemistry
Tetra-n-octylammonium Br⁻ Br⁻ 546.7 Phase-transfer catalysis
Comparison with Other Thiocyanate Salts

Sinapine thiocyanate (CAS 7431-77-8) is another organic thiocyanate salt but features a smaller, aromatic cation (2-((3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl)oxy)-N,N,N-trimethylethanaminium). Key differences include:

  • Cation Hydrophobicity: The trioctyl chains in N,N,N-Trioctyloctan-1-aminium thiocyanate impart greater lipophilicity, making it more suitable for non-aqueous systems compared to Sinapine thiocyanate’s polar aromatic cation .
  • Supramolecular Interactions : Sinapine thiocyanate forms hydrogen-bonded networks via N–H⋯S and N–H⋯N interactions, whereas the bulky trioctyl groups in the target compound likely limit such interactions, favoring van der Waals forces .

Metal Thiocyanate Coordination Polymers (e.g., [Cd(NCS)₂(4-cyanopyridine)₂]ₙ):

  • Coordination Modes : In metal complexes, SCN⁻ adopts bridging (μ-1,3) or terminal modes, forming chains or layers. By contrast, in this compound, SCN⁻ remains ionic, highlighting its role as a counterion rather than a ligand .
  • Structural Flexibility : Metal-thiocyanate polymers exhibit diverse architectures (e.g., octahedral Cd²⁺ centers), while the target compound’s structure is dominated by the steric bulk of the quaternary ammonium cation .
Structural and Functional Contrasts
  • Bonding Characteristics : In [Ru(py)₄(NCS)₂], SCN⁻ shows linear N–C–S geometry (N–C = 1.158 Å, C–S = 1.629 Å), consistent with ionic thiocyanates. This mirrors the anion’s behavior in this compound, confirming its ionic rather than covalent bonding .
  • Thermodynamic Stability: Coordination polymers like [Cd(NCS)₂(4-cyanopyridine)₂]ₙ are metastable in solution, whereas quaternary ammonium thiocyanates are more stable due to strong ionic interactions .

Table 2: Thiocyanate Behavior in Different Compounds

Compound Type SCN⁻ Role Key Interactions Example
Quaternary Ammonium Salt Counterion Ionic bonding N,N,N-Trioctyloctan-1-aminium SCN⁻
Metal Coordination Polymer Bridging ligand Metal–N/S coordination [Cd(NCS)₂(4-cyanopyridine)₂]ₙ
Organic Salt (Sinapine) Counterion Hydrogen bonding Sinapine thiocyanate

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the coordination mode of the thiocyanate ligand in N,N,N-Trioctyloctan-1-aminium thiocyanate?

  • Methodological Answer :

  • FTIR Analysis : Measure the C≡N stretching vibration (~2050–2160 cm⁻¹). A shift to lower wavenumbers (e.g., 2092 cm⁻¹) indicates thiocyanate binding via the nitrogen atom, while higher S–C stretching frequencies suggest sulfur coordination .
  • X-ray Diffraction (XRD) : Resolve the crystal structure to directly observe bonding. For example, in cobalt-thiocyanate complexes, XRD confirmed N-terminal coordination via bond-length analysis .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to detect electronic environment changes in the quaternary ammonium group upon thiocyanate binding .

Q. How can researchers synthesize This compound and validate its purity?

  • Methodological Answer :

  • Synthesis : React N,N,N-Trioctyloctan-1-amine with potassium thiocyanate (KSCN) in a polar aprotic solvent (e.g., DMF) under reflux. Monitor reaction progress via TLC .
  • Purification : Use column chromatography or recrystallization in ethanol/water mixtures.
  • Validation : Confirm purity via elemental analysis, mass spectrometry (e.g., ESI-MS for molecular ion peaks), and consistent FTIR/NMR data .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., positive ΔG but observed adsorption) in thiocyanate studies be resolved?

  • Methodological Answer :

  • Coupled Adsorption Mechanisms : In systems like thiocyanate adsorption on ferrihydrite, positive ΔG values may arise from coupling with exergonic processes (e.g., sulfate ion adsorption). Use Langmuir-Freundlich isotherms and kinetic models (pseudo-second-order) to quantify synergistic effects .
  • Spectroscopic Validation : FTIR spectra showing unchanged C≡N stretching peaks (e.g., 2160 cm⁻¹ vs. 2092 cm⁻¹) confirm outer-sphere complexation, avoiding misinterpretation of thermodynamic parameters .

Q. What experimental strategies are effective for analyzing kinetic instability in thiocyanate complexes?

  • Methodological Answer :

  • Stopped-Flow Spectrophotometry : Measure absorbance changes at millisecond resolution to capture initial reaction spectra before complex degradation. For iron(III)-thiocyanate systems, extrapolate to time-zero spectra to derive equilibrium constants .
  • Material Balance Analysis : Track molar ratios of reactants (e.g., imine) and products (e.g., thioketone, iminium thiocyanate) over time. At 40°C, stoichiometric equivalence confirms negligible side reactions, while deviations at higher temperatures suggest intermediate instability .

Q. How do hydrogen-bonding networks influence the crystal packing of quaternary ammonium thiocyanate salts?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H⋯S/N–H⋯N) in crystals. For 4-aminopyridinium thiocyanate, hydrogen bonds form 2D networks, with thiocyanate acting as a bridge between cations .
  • Space Group Determination : Use single-crystal XRD (e.g., monoclinic P2₁/n symmetry) to identify unit cell parameters and packing motifs. Bond-length deviations (>0.01 Å) indicate steric effects from bulky alkyl chains .

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